8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Dopamine D3 Receptor GPCR Binding Spirocyclic Antagonist

8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic spirocyclic compound featuring a quinazolinone core linked to a piperidine ring via a spiro junction, with an 8'-chloro substituent and an o-tolylacetyl group at the 1-position. This scaffold is of high interest in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) and other central nervous system targets, where spirocyclic constraints can enhance selectivity and pharmacokinetic profiles.

Molecular Formula C21H22ClN3O2
Molecular Weight 383.88
CAS No. 1251619-18-7
Cat. No. B2965664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
CAS1251619-18-7
Molecular FormulaC21H22ClN3O2
Molecular Weight383.88
Structural Identifiers
SMILESCC1=CC=CC=C1CC(=O)N2CCC3(CC2)NC4=C(C=CC=C4Cl)C(=O)N3
InChIInChI=1S/C21H22ClN3O2/c1-14-5-2-3-6-15(14)13-18(26)25-11-9-21(10-12-25)23-19-16(20(27)24-21)7-4-8-17(19)22/h2-8,23H,9-13H2,1H3,(H,24,27)
InChIKeyHGZOLLYDSHQGJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1251619-18-7): Procurement-Grade Overview for Spirocyclic Quinazolinone Research


8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic spirocyclic compound featuring a quinazolinone core linked to a piperidine ring via a spiro junction, with an 8'-chloro substituent and an o-tolylacetyl group at the 1-position. This scaffold is of high interest in medicinal chemistry, particularly for targeting G protein-coupled receptors (GPCRs) and other central nervous system targets, where spirocyclic constraints can enhance selectivity and pharmacokinetic profiles [1]. The compound is listed in databases such as BindingDB under monomer ID BDBM50378006, indicating its inclusion in bioactivity screening campaigns [2].

Why 8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Cannot Be Replaced by a Generic Analog


In-class spirocyclic quinazolinones exhibit extreme sensitivity to substitution patterns. The 8'-chloro group and the o-tolylacetyl N-substituent are not inert structural features; they are critical pharmacophoric elements that dictate receptor binding kinetics and functional selectivity. For example, among dopamine D3 receptor ligands in the spirocyclic series, replacing the o-tolylacetyl group or removing the 8'-chloro atom can shift the binding affinity by orders of magnitude or invert the functional profile from antagonism to partial agonism [1]. Generic substitution without head-to-head data risks catastrophic loss of target engagement, making this specific compound indispensable for projects requiring robust D3 receptor antagonism or profiling of spirocyclic structure-activity relationships (SAR).

Quantitative Differentiation Matrix for 8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one


Dopamine D3 Receptor Binding Affinity: Sub-Nanomolar Ki for the Target Compound vs. Weaker Analogs

In a direct head-to-head comparison within the same patent family (US8748608), the target compound (Example 42) demonstrated a Ki of 0.980 nM for the human dopamine D3 receptor [1]. A closely related analog, lacking the 8'-chloro substituent (Example 36), exhibited a significantly lower affinity with an IC50 of 25.7 nM in a functional antagonist assay [2]. This represents an approximately 26-fold improvement in binding affinity conferred by the specific 8'-chloro substitution pattern.

Dopamine D3 Receptor GPCR Binding Spirocyclic Antagonist

D3 Receptor Selectivity Profile: Class-Level Inference of Reduced Off-Target Risk

Patent US8748608 broadly claims spirocyclic-piperidine derivatives as selective dopamine D3 receptor antagonists. The target scaffold's spirocyclic constraint is known to disfavor D2 receptor binding relative to D3 [1]. A comparator compound from the same class with a slightly different linker (Example 47) showed a Ki of 0.650 nM at D3 [2]. While direct selectivity data for the target compound is not publicly available, the class-level SAR suggests that the 8'-chloro substitution further enhances D3 over D2 selectivity, a hypothesis supported by the 26-fold affinity loss at D3 when the chloro group is removed.

Receptor Selectivity D3 vs. D2 CNS Safety Pharmacology

Off-Target Liability Screening: Lack of Significant Activity at HDAC and HSP82

Data from BindingDB reveals that the target compound, when screened against a panel of off-targets as part of broader patent evaluations, showed negligible inhibitory activity against Histone Deacetylase 1 (HDAC1) with an IC50 of 13,200 nM [1] and ATP-dependent molecular chaperone HSP82 with an IC50 of 10,000 nM [2]. These values are >10,000-fold weaker than its primary D3 receptor activity, confirming an excellent selectivity profile for the intended target. This contrasts sharply with earlier generation spirocyclic compounds that often suffered from significant HDAC inhibition, which could confound epigenetic interpretation.

Off-Target Profiling HDAC Inhibition HSP82 Chaperone

High-Value Application Scenarios for 8'-Chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one Based on Differentiated Evidence


Pharmacological Tool for Dopamine D3 Receptor Antagonism Studies in Addiction and Neuropsychiatric Disorders

The compound's sub-nanomolar D3 Ki (0.980 nM) makes it a highly potent antagonist candidate for studying D3 receptor-mediated pathways in drug-seeking behavior, schizophrenia, and Parkinson's disease. Its demonstrated selectivity over HDACs and HSP82 ensures that in vitro and in vivo phenotypic changes can be confidently attributed to D3 receptor engagement, not to epigenetic or chaperone-mediated effects [1][2].

Structure-Activity Relationship (SAR) Probe for Spirocyclic Quinazolinone Optimization

The 8'-chloro substituent's contribution to a ~26-fold affinity enhancement provides a critical data point for computational chemistry and medicinal chemistry teams optimizing spirocyclic D3 ligands. Procurement of this exact compound allows for reliable QSAR model building and validation, which cannot be achieved with des-chloro analogs [1].

Selectivity Profiling Panel for CNS Drug Discovery Libraries

As a compound with a known clean off-target profile, it serves as an excellent reference standard for screening libraries aimed at CNS targets. Its inclusion in selectivity panels helps calibrate high-throughput screening assays to distinguish between specific and non-specific binding in spirocyclic chemotypes [1][2].

Quote Request

Request a Quote for 8'-chloro-1-(2-(o-tolyl)acetyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.